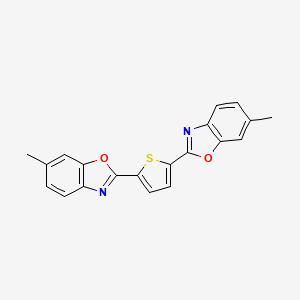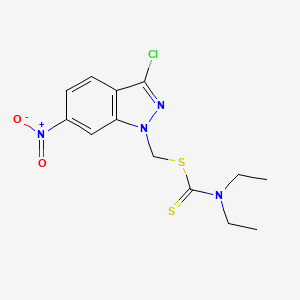
(3-Chloro-6-nitro-1h-indazol-1-yl)methyl diethylcarbamodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Chloro-6-nitro-1h-indazol-1-yl)methyl diethylcarbamodithioate is a chemical compound that belongs to the class of indazole derivatives Indazole derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-6-nitro-1h-indazol-1-yl)methyl diethylcarbamodithioate typically involves multiple steps. One common method includes the 1,3-dipolar cycloaddition reaction on dipolarophile compounds. This method allows for the efficient formation of the indazole ring system. The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like copper(II) acetate (Cu(OAc)2) under an oxygen atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-6-nitro-1h-indazol-1-yl)methyl diethylcarbamodithioate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield the corresponding amine, while substitution of the chloro group can result in various substituted derivatives.
Scientific Research Applications
(3-Chloro-6-nitro-1h-indazol-1-yl)methyl diethylcarbamodithioate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (3-Chloro-6-nitro-1h-indazol-1-yl)methyl diethylcarbamodithioate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme trypanothione reductase in Leishmania parasites, leading to the disruption of the parasite’s redox balance and ultimately its death . The compound forms stable complexes with the enzyme, which prevents the enzyme from performing its normal function.
Comparison with Similar Compounds
Similar Compounds
3-Iodo-6-nitro-1H-indazole: Another indazole derivative with similar biological activities.
3-Chloro-6-nitro-1H-indazole: Shares the indazole core structure and exhibits similar chemical reactivity.
Uniqueness
(3-Chloro-6-nitro-1h-indazol-1-yl)methyl diethylcarbamodithioate is unique due to the presence of the diethylcarbamodithioate group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to form stable complexes with enzymes, making it a potent inhibitor in biological systems.
Properties
CAS No. |
24240-36-6 |
|---|---|
Molecular Formula |
C13H15ClN4O2S2 |
Molecular Weight |
358.9 g/mol |
IUPAC Name |
(3-chloro-6-nitroindazol-1-yl)methyl N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C13H15ClN4O2S2/c1-3-16(4-2)13(21)22-8-17-11-7-9(18(19)20)5-6-10(11)12(14)15-17/h5-7H,3-4,8H2,1-2H3 |
InChI Key |
UQOSBCRRFFGNTN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=S)SCN1C2=C(C=CC(=C2)[N+](=O)[O-])C(=N1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


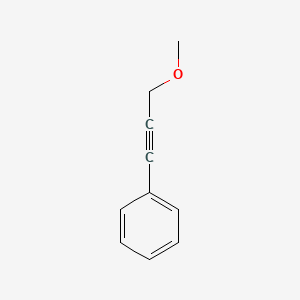
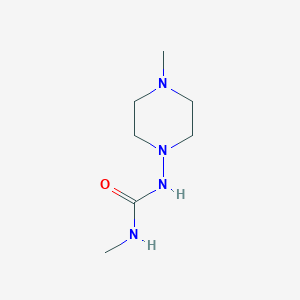
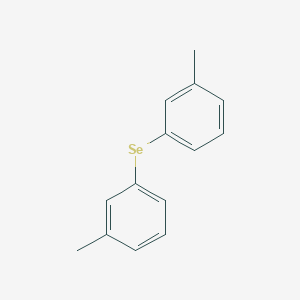

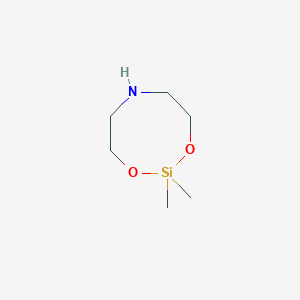
![4-Methyl-N-[(4-methylphenyl)carbamoyl]benzamide](/img/structure/B14705903.png)
![Pyrimidine, 2,2'-[1,2-ethanediylbis(thio)]bis-](/img/structure/B14705907.png)
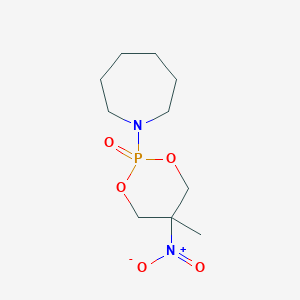
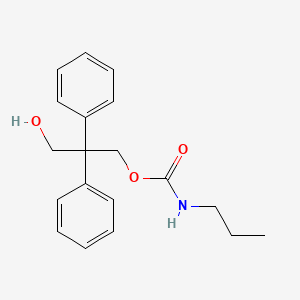

![2-[(2,4-Dichlorophenyl)methylideneamino]-2-methylpropan-1-ol](/img/structure/B14705947.png)
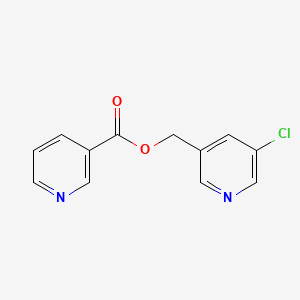
![Bicyclo[3.3.1]nona-2,6-diene](/img/structure/B14705952.png)
